Tetrahydrohistrionicotoxin

Description

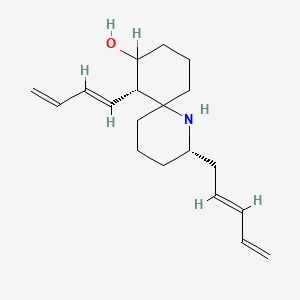

Structure

3D Structure

Properties

CAS No. |

55475-49-5 |

|---|---|

Molecular Formula |

C19H29NO |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

(2S,11S)-11-[(1E)-buta-1,3-dienyl]-2-[(2E)-penta-2,4-dienyl]-1-azaspiro[5.5]undecan-10-ol |

InChI |

InChI=1S/C19H29NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h3-7,12,16-18,20-21H,1-2,8-11,13-15H2/b7-5+,12-6+/t16-,17-,18?,19?/m1/s1 |

InChI Key |

DQLZNDOWVBOLDA-UHZPIELNSA-N |

Isomeric SMILES |

C=C/C=C/C[C@@H]1CCCC2(N1)CCCC([C@H]2/C=C/C=C)O |

Canonical SMILES |

C=CC=CCC1CCCC2(N1)CCCC(C2C=CC=C)O |

Origin of Product |

United States |

Natural Occurrence and Ecological Context

Discovery and Isolation from Dendrobatidae Species

The initial discovery and isolation of the histrionicotoxin (B1235042) family of alkaloids, to which tetrahydrohistrionicotoxin belongs, are credited to studies on the skin secretions of poison dart frogs from the family Dendrobatidae. wikipedia.org These unique spiroalkaloids were first structurally elucidated in 1971 through X-ray crystallography of toxins extracted from the skin of a Colombian poison frog, Dendrobates histrionicus. nih.govresearchgate.net This species, native to the tropical rainforests of Colombia, was the primary source for the initial characterization of this class of compounds. wikipedia.org The histrionicotoxins represent the third major class of alkaloids to be identified in the defensive skin secretions of these Neotropical frogs. nih.govresearchgate.net

The histrionicotoxins were first identified in the species Dendrobates histrionicus. nih.gov However, taxonomic revisions have since placed this species into the genus Oophaga, making its current scientific name Oophaga histrionica. wikipedia.org While this species is the most famous source, the family Dendrobatidae is known for producing a wide array of toxic alkaloids. amphibiaweb.org The genus Dendrobates itself has been significantly redefined, with many species being moved to other genera like Oophaga, Adelphobates, and Ranitomeya. wikipedia.org The remaining species within the core Dendrobates genus continue to be subjects of research into their unique chemical defenses.

| Genus | Species | Relevance to Histrionicotoxins |

| Oophaga | O. histrionica (formerly D. histrionicus) | Original and primary source of isolated histrionicotoxins. wikipedia.orgnih.gov |

| Phyllobates | P. terribilis, P. aurotaenia, P. bicolor | Known for producing highly toxic batrachotoxins, but illustrates the chemical diversity within the family. amphibiaweb.org |

| Dendrobates | D. tinctorius, D. auratus, D. leucomelas | Representatives of the redefined genus, which also sequester skin alkaloids. wikipedia.org |

The extraction and characterization of alkaloids like this compound from frog skin secretions involve multi-step laboratory procedures.

Extraction : The process typically begins with a liquid-liquid extraction technique. researchgate.net The frog skin secretions are often extracted with a polar solvent, such as methanol. To separate the alkaloids from other biological molecules like fats, an acid-base extraction is employed. The extract is acidified, which converts the basic alkaloids into their salt forms, making them soluble in the aqueous layer. This layer is then separated from the organic layer containing neutral compounds like fatty acids. nih.govslideshare.net Subsequently, the aqueous solution is made alkaline, converting the alkaloid salts back to their free base form, which can then be extracted using an immiscible organic solvent like chloroform (B151607) or dichloromethane. researchgate.net

Separation and Purification : The crude alkaloid extract contains a complex mixture of different compounds. nih.gov Chromatographic techniques are essential for separating these components. Methods such as thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are used to isolate the individual alkaloids. core.ac.uk

Characterization and Structural Elucidation : Once purified, the chemical structure of the alkaloids is determined. Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation patterns of the compounds. core.ac.uk For definitive structural analysis and to determine the absolute configuration of complex molecules like histrionicotoxins, X-ray crystallography has been a crucial technique. nih.govresearchgate.net

Chemodiversity of Histrionicotoxin Alkaloids in Dendrobatoids

The superfamily Dendrobatoidea, which includes the poison dart frogs, exhibits an extraordinary diversity of skin alkaloids, with over 500 lipophilic types identified. nih.gov The histrionicotoxins are just one of several classes of these compounds. Within the histrionicotoxin class itself, there is significant structural variation. These variants, or congeners, typically share the same core spiro-piperidine structure but differ in the length and saturation of their two side chains. wikipedia.org

This chemical diversity is not static; it varies significantly between different species and even between different populations of the same species separated by geographical distance. nih.govnih.gov For instance, populations of Oophaga histrionica from different locations in Colombia show remarkable differences in the composition and relative amounts of the various histrionicotoxin alkaloids in their skin. nih.govresearchgate.net This variation is likely due to differences in the local diet and the availability of specific precursor-containing arthropods. nih.gov

| Alkaloid Name | Molecular Formula | Description |

| Histrionicotoxin (283A) | C19H25NO | The parent compound with one acetylenic and one olefinic side chain. wikipedia.org |

| Dihydrohistrionicotoxin | C19H27NO | A variant where the acetylenic bond in one side chain is reduced. |

| This compound | C19H29NO | A variant where both side chains are further saturated compared to the parent molecule. |

| Isodihydrohistrionicotoxin (285A) | C19H27NO | An isomer of dihydrohistrionicotoxin. nih.gov |

| Octahydrohistrionicotoxin | C19H33NO | A fully saturated analogue of the parent compound. |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Tetrahydrohistrionicotoxin and Related Histrionicotoxins

Numerous research groups have undertaken the challenge of synthesizing histrionicotoxins, leading to a variety of innovative strategies. As of 2007, the literature documented 5 total syntheses of the parent alkaloid histrionicotoxin (B1235042) 283A, 7 of perhydrohistrionicotoxin (B1200193), and 15 of other family members, alongside numerous formal and partial syntheses. rsc.org These efforts are broadly classified based on the key bond formation that establishes the spiropiperidine system. researchgate.net One major class of strategies begins with a functionalized carbocyclic ring, onto which the nitrogen-containing ring is fused. researchgate.net An alternative approach starts with a pre-existing heterocyclic ring, to which the carbocycle is subsequently fused. researchgate.net

Early synthetic endeavors laid the groundwork for constructing the central 1-azaspiro[5.5]undecane skeleton. A significant challenge in these syntheses is the creation of the sterically hindered spirocyclic center. Pioneering methods often involved multi-step sequences to build the two rings around a central quaternary carbon.

One of the foundational strategies involved an intramolecular Michael addition. In Kishi's landmark total synthesis of (±)-histrionicotoxin, a key step involved the conjugate addition of a nitrogen nucleophile to an unsaturated ester, which established the piperidine (B6355638) ring and set the stage for the spirocyclic junction. Another key early approach utilized an intramolecular Mannich reaction. This strategy involves the condensation of an amine with a dicarbonyl compound or its equivalent to form the spirocyclic system.

Other notable early strategies included:

Intramolecular Diels-Alder Reactions: Building the carbocyclic ring onto a pre-existing diene-containing piperidine derivative.

Beckmann Rearrangement: Expanding a cyclopentanone (B42830) fused to a piperidine precursor to form the requisite cyclohexanone (B45756) ring of the spiro-system. researchgate.net

Organoiron Complexes: Pearson and colleagues developed a method using an organoiron complex to generate a spirocyclic enone, which served as a key intermediate for the azaspirocycle. researchgate.net

These initial approaches, while often lengthy, were crucial in demonstrating the feasibility of constructing the complex histrionicotoxin core and provided a toolbox of reactions for subsequent, more refined synthetic generations.

More recent synthetic efforts have focused on achieving higher efficiency and controlling the absolute stereochemistry of the target molecules, leading to enantioselective syntheses of the natural (-)-histrionicotoxins.

A powerful modern strategy developed by Hidetoshi Tokuyama's group features a diastereoselective radical translocation-cyclization cascade. bc.eduorganic-chemistry.org In their synthesis of (-)-histrionicotoxin, an aryl radical, generated from an aryl bromide, abstracts a hydrogen atom from the nitrogen side chain. organic-chemistry.org This generates a new radical that cyclizes onto an unsaturated ester, effectively constructing the piperidine ring and establishing the spirocyclic core with high stereocontrol. organic-chemistry.org

Other significant enantioselective approaches include:

Nitrone Dipolar Cycloaddition: The Holmes group achieved the total synthesis of (-)-histrionicotoxin 285A using an intramolecular nitrone cycloaddition as the key step to construct the carbocyclic ring and set crucial stereocenters. organic-chemistry.orgnih.gov

Dienyne Metathesis: A synthesis of (-)-histrionicotoxin employed a dienyne metathesis to form a bicyclic intermediate, followed by selective functionalization to build the spirocyclic framework. nih.gov

Chirality Transfer from Allenylsilanes: This approach has been used to prepare key intermediates in optically active form, which are then carried forward to the final natural product. nih.gov

These modern methods often employ sophisticated catalytic systems and cascade reactions to build molecular complexity rapidly and with excellent stereochemical fidelity.

Table 1: Comparison of Key Strategies in Enantioselective Syntheses

| Key Strategy | Research Group | Target Molecule | Core-Forming Reaction | Citation |

|---|---|---|---|---|

| Radical Translocation-Cyclization | Tokuyama | (-)-Histrionicotoxin | Radical cascade | organic-chemistry.org |

| Nitrone Dipolar Cycloaddition | Holmes | (-)-Histrionicotoxin 285A | Intramolecular [3+2] cycloaddition | organic-chemistry.orgnih.gov |

| Dienyne Metathesis | Unspecified | (-)-Histrionicotoxin | Ring-closing metathesis | nih.gov |

A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product. This approach is valuable for developing and showcasing new methodologies for constructing complex molecular cores. An efficient formal synthesis of histrionicotoxin alkaloids has been achieved using a sequence of a mercuric triflate (Hg(OTf)₂)-catalyzed cycloisomerization and a samarium iodide (SmI₂)-mediated ring expansion. nih.govrsc.org

Synthetic Analogues and Derivatives of this compound for Research Applications

The synthesis of analogs and derivatives of histrionicotoxins is essential for structure-activity relationship (SAR) studies and for developing molecular probes to investigate the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov By systematically modifying the structure, researchers can identify the key pharmacophoric elements responsible for biological activity.

The two unsaturated side chains attached to the spirocyclic core at positions C2 and C7 are critical for the potent inhibitory activity of histrionicotoxins. The synthesis of analogs with modified side chains allows for the exploration of the binding pocket of the nAChR.

Strategies for modifying these side chains often involve:

Stepwise Introduction: The total synthesis of "unsymmetrical" histrionicotoxins, which have different terminal groups on the two side chains, has been accomplished by the stepwise introduction of each side chain onto a common tricyclic intermediate. rsc.org

Cross-Coupling Reactions: Modern cross-coupling methods, such as Sonogashira and Suzuki couplings, are employed to attach various unsaturated fragments to the core structure, allowing for wide variation in side chain length and functionality.

Olefin Metathesis: This powerful reaction can be used to construct or modify the double bonds within the side chains, providing access to analogs with different geometries (E/Z) or substitution patterns.

For example, the synthesis of perhydrohistrionicotoxin, which lacks the side-chain unsaturations, provides a crucial reference compound for understanding the role of these π-systems in receptor binding.

The stereochemistry of the spirocyclic core and the hydroxyl group at C8 is known to influence biological activity. Therefore, precise stereochemical control is a critical aspect of analog synthesis. The enantioselective methods developed for the total synthesis of the natural products are directly applicable to the synthesis of stereochemically defined analogs. researchgate.net

For instance, the use of chiral catalysts in key bond-forming reactions can establish the desired absolute stereochemistry early in the synthesis. researchgate.net Diastereoselective reactions, such as substrate-controlled reductions or alkylations, are used to set the relative stereochemistry of the various chiral centers on the core. By synthesizing different stereoisomers (diastereomers and enantiomers) of histrionicotoxin and its analogs, chemists can provide neurophysiologists with specific tools to map the interactions between the ligand and its receptor channel. nih.gov The development of stereocontrolled routes to the Corey lactam, a key intermediate in several syntheses, has been a major focus, enabling access to various stereochemical configurations of the final products. researchgate.net

Molecular Mechanism of Action

Interaction with Ion Channels

HTX's interaction with ion channels is multifaceted, demonstrating different potencies and mechanisms depending on the channel type and its state. The toxin's effects are concentration, time, and pH-dependent, and in some cases, use-dependent, suggesting a sophisticated mode of action. At low concentrations (5-10 µM), HTX primarily blocks the postsynaptic potential, while at much higher concentrations, it blocks the action potentials of the conducting membrane nih.gov. The pH sensitivity of HTX's action differs between synaptic and conducting membranes, being more potent at acidic pH at the synapse and more potent at basic pH at the conducting membrane nih.gov.

Tetrahydrohistrionicotoxin is a well-characterized non-competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) wikipedia.orgnih.gov. It does not compete with acetylcholine for its binding site but instead interacts with a distinct site on the ion channel portion of the receptor complex nih.gov. This non-competitive action is demonstrated by the failure of perhydrohistrionicotoxin (B1200193) to compete with the binding of [3H]nicotine in the rat brain nih.gov. The binding of HTX to the nAChR ion channel is potentiated by the presence of receptor agonists.

Electrophysiological studies reveal a complex modulatory effect on nAChR function. Perhydrohistrionicotoxin has been shown to have at least two distinct effects on the nAChR ion channel complex, suggesting either two separate binding sites or a single site that can exist in two different conformations nih.gov. One effect is the alteration of the kinetics of channel closure, while the other is the prevention of the channel from opening altogether nih.gov. This dual action leads to a reduction in the amplitude of the end-plate current and a shortening of the channel's mean lifetime.

The following table summarizes the inhibitory effects of perhydrohistrionicotoxin on nicotine-evoked neurotransmitter release in different preparations.

| Preparation | Neurotransmitter Release Measured | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Perfused Striatal Nerve Terminals | Dopamine (B1211576) | 5 µM | nih.gov |

| Perfused Hippocampal Nerve Terminals | Acetylcholine | Micromolar concentrations | nih.gov |

| Frog Sartorius Muscle | - | Similar to striatal dopamine release | nih.gov |

| Electrophorus Electroplax | - | Similar to striatal dopamine release | nih.gov |

In addition to its effects on nAChRs, this compound also modulates the activity of voltage-gated sodium channels. At high concentrations, HTX has been shown to antagonize the effects of batrachotoxin, a potent sodium channel activator, which indicates an interaction with batrachotoxin-sensitive sodium channels involved in the generation of action potentials nih.gov.

The blockade of sodium channels by HTX exhibits use-dependence, meaning the inhibitory effect increases with repeated stimulation of the channel nih.gov. This suggests that the toxin may bind more readily to channels that are in an open or inactivated state, a characteristic shared by some other sodium channel blockers. This use-dependent action contributes to the progressive decrease in the rate of rise of muscle action potentials observed during repetitive stimulation nih.gov.

This compound's interaction with ion channels leads to significant alterations in their gating properties. In the case of nicotinic acetylcholine receptors, the toxin influences the transition between different conformational states of the channel. By binding to its site, HTX can stabilize a non-conducting, desensitized state of the receptor, thereby allosterically inhibiting its function wikipedia.org. One of the key effects of perhydrohistrionicotoxin is to alter the kinetics of the nAChR channel's closure, leading to a faster decay of the end-plate current nih.gov.

For voltage-gated sodium channels, the use-dependent nature of the block implies that HTX affects the gating process that is coupled to channel activation and/or inactivation. The toxin's interaction with the activated forms of these channels is a key aspect of its mechanism nih.gov. There is currently no evidence to suggest that this compound alters the ion selectivity of these channels.

Receptor Binding and Ligand-Target Interactions

The binding of this compound to its receptor targets is characterized by its non-competitive nature and its allosteric modulatory effects. The specific binding sites and the mechanisms of interaction have been the subject of extensive research.

The binding site for this compound on the nicotinic acetylcholine receptor is located within the ion channel portion of the receptor complex, distinct from the acetylcholine-binding site nih.gov. This has been confirmed through binding assays showing that HTX does not compete with agonists for binding. The HTX binding site is thought to be shared with other non-competitive antagonists, such as phencyclidine (PCP) and various local anesthetics, as these compounds can displace [3H]perhydrohistrionicotoxin binding researchgate.net.

Interestingly, studies have suggested that the histrionicotoxin-sensitive binding site is located outside of the transmembrane domain of the nAChR wikipedia.org. This indicates a complex interaction with the extracellular or intracellular loops of the channel-forming subunits. Research on perhydrohistrionicotoxin has suggested the possibility of two distinct binding sites or one site with two different conformations at the nAChR-ion channel complex nih.gov. The affinity constant for the binding site that alters the kinetics of channel closure has been estimated to be 0.1 µM⁻¹ at -90 mV and may be voltage-sensitive nih.gov.

The following table presents data on the binding affinity of perhydrohistrionicotoxin to the nAChR ion channel.

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Affinity Constant (K) | 0.1 µM⁻¹ | -90 mV | nih.gov |

This compound functions as a negative allosteric modulator of the nicotinic acetylcholine receptor. By binding to a site topographically distinct from the agonist-binding site, it induces a conformational change in the receptor that reduces its ability to conduct ions. This allosteric mechanism involves the stabilization of a non-conducting, likely desensitized, state of the receptor wikipedia.org. This stabilization of the desensitized state actually increases the receptor's affinity for agonists like acetylcholine, while preventing the channel from opening wikipedia.org.

The non-competitive nature of its inhibition means that increasing the concentration of the agonist (acetylcholine) cannot overcome the blocking effect of HTX. This is a hallmark of allosteric modulation, where the modulator affects the functional properties of the receptor rather than directly competing for the primary ligand binding site.

Exploration of Intracellular Signaling Pathways Perturbed by this compound

This compound (H₁₂-HTX) exerts its influence on cellular function primarily through its interaction with the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel. The perturbation of intracellular signaling pathways is a direct consequence of the toxin's ability to act as a potent, noncompetitive antagonist at this receptor. Rather than competing with the endogenous ligand, acetylcholine, for its binding site, this compound binds to a distinct site within the ion channel pore of the nAChR. This action effectively blocks the flow of ions, primarily sodium (Na⁺) and calcium (Ca²⁺), across the cell membrane, which is the critical first step in nAChR-mediated signal transduction.

The blockade of the nAChR ion channel by this compound initiates a cascade of inhibitory effects on downstream signaling events that are normally triggered by receptor activation. The influx of calcium through nAChRs is a particularly efficient method for elevating cytoplasmic calcium levels, which in turn acts as a crucial second messenger in a variety of cellular processes. nih.gov By preventing this initial calcium influx, this compound effectively stifles these subsequent signaling pathways before they can begin.

The primary intracellular signaling events perturbed by this compound include:

Inhibition of Direct Calcium Influx: The activation of nAChRs, especially the α7 subtype which is highly permeable to calcium, leads to a direct influx of Ca²⁺ into the cytoplasm. nih.gov this compound's channel-blocking action directly prevents this influx, thereby inhibiting all downstream Ca²⁺-dependent signaling cascades.

Prevention of Membrane Depolarization and Subsequent Signaling: The influx of cations through the nAChR causes depolarization of the cell membrane. This change in membrane potential is critical for activating voltage-dependent calcium channels (VDCCs), which provide a secondary, and often larger, influx of calcium. By blocking the initial nAChR-mediated depolarization, this compound prevents the opening of VDCCs, thus halting this major pathway of calcium entry. nih.gov

Blockade of Calcium-Induced Calcium Release (CICR): The initial calcium influx through nAChRs and VDCCs can trigger the release of even larger amounts of calcium from intracellular stores, such as the endoplasmic reticulum, through mechanisms like CICR. nih.gov As this compound blocks the initial triggers for CICR, this amplification of the calcium signal is also prevented.

The collective effect of this multifaceted blockade is the suppression of numerous neuronal functions that rely on nAChR-mediated signaling. This includes the modulation of neurotransmitter release, which is a rapid process highly dependent on localized calcium concentration increases at the presynaptic terminal. nih.gov Research using the related compound perhydrohistrionicotoxin demonstrated that it effectively blocks nicotine-evoked dopamine release from striatal nerve terminals and acetylcholine release from hippocampal nerve terminals, with 50% inhibition occurring at a concentration of 5 µM. This inhibition of neurotransmitter release is a direct functional consequence of the perturbation of the underlying intracellular signaling pathways.

While the primary molecular action of this compound at the nAChR ion channel is well-characterized, the broader, downstream consequences on specific intracellular enzyme systems, such as protein kinase cascades or gene expression regulation, have been the subject of less extensive investigation. The toxin's effects are primarily understood through the lens of its potent channel-blocking activity and the resulting inhibition of calcium-dependent signaling.

Table of Research Findings on Signaling Perturbation

| Parameter | Description of Finding | Compound Studied | Reference System |

| Primary Molecular Target | Nicotinic Acetylcholine Receptor (nAChR) Ion Channel | Histrionicotoxin (B1235042) / Perhydrohistrionicotoxin | Central Nervous System Neurons, Neuromuscular Junction |

| Mechanism of Action | Noncompetitive antagonism; binds within the ion pore, stabilizing the desensitized state of the receptor. | Histrionicotoxin | General nAChR studies |

| Effect on Ion Flux | Blocks the influx of cations (Na⁺, Ca²⁺) through the nAChR pore. | This compound (inferred) | General nAChR studies |

| Effect on Neurotransmitter Release | Inhibits nicotine-evoked release of dopamine and acetylcholine. IC₅₀ of ~5 µM for dopamine release inhibition. | Perhydrohistrionicotoxin | Rat Striatal & Hippocampal Nerve Terminals |

| Impact on Calcium Signaling | Prevents direct Ca²⁺ influx via nAChR, subsequent activation of Voltage-Dependent Calcium Channels (VDCCs), and Calcium-Induced Calcium Release (CICR). nih.gov | This compound (inferred) | General Neuronal Systems |

Structure Activity Relationships Sar of Tetrahydrohistrionicotoxin and Its Analogues

Elucidation of Structural Determinants for Biological Activity

The biological activity of tetrahydrohistrionicotoxin and its analogues is highly dependent on specific structural features, including the substituents on the core ring system and the three-dimensional arrangement of the molecule. These toxins interact with a binding site within the ion channel pore of the nAChR, rather than competing directly with acetylcholine (B1216132) at its binding site. nih.govbris.ac.uk This interaction blocks ion flow, leading to the observed antagonism. The potency and selectivity of this blockade are dictated by the molecule's specific chemical characteristics.

While histrionicotoxins feature a spiropiperidine core, the principles of substituent effects are central to their activity. Structural modifications to the core and its side chains have been shown to significantly alter binding affinity and potency at the nAChR ion channel complex.

Key structural determinants include:

Side Chain Saturation: The degree of unsaturation in the two side chains at positions C-2 and C-7 is a critical factor. The fully saturated analogue, perhydrohistrionicotoxin (B1200193) (H12-HTX), which lacks the double and triple bonds found in natural histrionicotoxin (B1235042), shows markedly different activity profiles. For instance, H12-HTX is significantly more potent as an inhibitor of binding to voltage-dependent sodium channels than the unsaturated histrionicotoxin. nih.gov While their potencies at the nAChR complex differ from those at other channels, H12-HTX demonstrates comparable high potency at both the nAChR complex and sodium channels, highlighting the profound impact of side chain composition. nih.gov

Core Functional Groups: Alterations to the secondary amine (nitrogen) and the alcohol (oxygen) functions on the spirocyclic core directly impact potency. nih.gov Modifications such as N-methylation or O-acetylation can change the molecule's binding characteristics, in some cases increasing the selectivity for the agonist-bound (desensitized) state of the receptor channel complex. nih.gov

Side Chain Composition: Studies on synthetic derivatives have confirmed that the nature of the side chains is crucial. Four synthetic derivatives (referred to as H8-, H12-, C4H10-, and C5H10-HTX) all blocked the nAChR complex, but their potencies varied, indicating that both the length and structure of these chains modulate activity. nih.gov Furthermore, synthetic analogues completely lacking the characteristic side chains still demonstrate activity, though their profile of interaction with the receptor is altered. nih.gov

The following table summarizes the comparative inhibitory concentrations (IC50) of histrionicotoxin and its saturated analogue, perhydrohistrionicotoxin, at various ion channel binding sites, illustrating the influence of side chain saturation on activity.

| Compound | Site of Action | Inhibitory Concentration (IC50) |

| Perhydrohistrionicotoxin | Sodium Channels ([3H]BTX-B binding) | 0.33 µM |

| Histrionicotoxin | Sodium Channels ([3H]BTX-B binding) | 17 µM |

| Histrionicotoxin | Putative K+ Channels ([3H]PCP binding) | 15 µM |

| Perhydrohistrionicotoxin | Putative K+ Channels ([3H]PCP binding) | 200 µM |

This table is generated based on data from a study on brain membranes and illustrates the differential effects of side chain saturation on potency at various ion channel targets. nih.gov

The stereochemistry of the histrionicotoxin scaffold is a critical determinant of its biological function. The molecule possesses several chiral centers, and their spatial orientation significantly influences the affinity for and blockade of the nAChR ion channel.

The importance of stereochemistry is underscored by the highly stereoselective nature of the chemical syntheses developed to produce these molecules, which target the specific, naturally occurring configuration. bc.edunih.govnih.gov Research on other neurotoxins that target the nAChR, such as anatoxin-a, has established that activity is often confined to a single enantiomer; for example, the natural (+)-anatoxin-a is potent, whereas its synthetic enantiomer is largely inert. mdpi.com

Direct evidence for the role of stereoisomerism in histrionicotoxins comes from recent synthetic and pharmacological studies. A divergent synthesis that produced perhydrohistrionicotoxin (pHTX) alongside three of its stereoisomers revealed significant differences in their biological activity. acs.org When tested on chicken α4β2-neuronal nAChRs, some of the synthetic pHTX diastereomers were found to be more potent antagonists than the "natural" configuration of pHTX. acs.org This finding definitively demonstrates that the three-dimensional arrangement of the substituents around the spirocyclic core is a key factor in modulating receptor affinity and the functional consequence of that binding. The precise absolute configuration of natural histrionicotoxin has been elucidated through X-ray crystallography, providing the structural foundation for understanding these stereoselective interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the variations in the biological activity of a series of compounds with changes in their molecular properties, or "descriptors." bris.ac.uk This approach is a valuable tool in medicinal chemistry for understanding how a molecule's chemical structure relates to its function and for predicting the activity of novel compounds.

QSAR models are built by developing a mathematical relationship between a set of molecular descriptors and an observed biological activity. These descriptors can be categorized based on the dimensionality of the molecular representation used for their calculation and can include constitutional, topological, geometric, and physicochemical parameters. The goal is to create a statistically robust model that can be used to predict the activity of new, untested molecules.

For complex alkaloids like this compound, QSAR studies would involve:

Data Set Assembly: Compiling a series of histrionicotoxin analogues with experimentally determined biological activities (e.g., IC50 values for nAChR channel blockade).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue in the series.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to select the most relevant descriptors and build a predictive equation.

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets of compounds not used in the model's creation.

While the principles of QSAR are broadly applicable to the histrionicotoxin scaffold, specific and detailed QSAR models for this family of compounds are not widely reported in the reviewed literature.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. It defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active.

For the histrionicotoxin scaffold, a pharmacophore model would identify the key features responsible for its non-competitive blockade of the nAChR ion channel. Based on the known SAR, these features would likely include:

A central, sterically bulky hydrophobic core defined by the azaspirocycle.

A basic nitrogen atom, which is typically protonated at physiological pH.

A hydrogen bond donor/acceptor feature from the hydroxyl group.

Two hydrophobic side chains with specific lengths and conformations, oriented at defined vectors from the core.

An interesting structural observation is that the distance between the nitrogen and the hydroxyl group in histrionicotoxin is spatially similar to that in the neurotransmitter acetylcholine, which may be a foundational element of its interaction with the receptor complex. bris.ac.uk Developing a pharmacophore model would involve aligning a set of active histrionicotoxin analogues and extracting these common chemical features. Such a model could then be used as a 3D query to screen virtual libraries for new compounds that fit the pharmacophoric requirements and could potentially act as novel nAChR channel blockers.

Advanced Research Methodologies and Future Directions

Spectroscopic and Chromatographic Techniques in Alkaloid Research

Spectroscopic and chromatographic methods are fundamental to the isolation, identification, and structural characterization of complex natural products like tetrahydrohistrionicotoxin. These techniques provide detailed information about the molecular weight, elemental composition, and three-dimensional structure of the molecule.

Applications of High-Resolution Mass Spectrometry and GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of the complex mixture of alkaloids found in the skin extracts of dendrobatid frogs, the natural source of histrionicotoxins. In the study of these frogs, GC-MS is employed to generate alkaloid profiles, which are crucial for chemosystematic studies and for identifying new alkaloid structures. The gas chromatograph separates the individual alkaloids from the mixture, and the mass spectrometer provides information on their molecular weight and fragmentation patterns, which aids in their identification. nih.gov

High-Resolution Mass Spectrometry (HRMS) offers the advantage of providing highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly valuable in the study of novel alkaloids where the molecular formula is unknown. While specific HRMS data for this compound is not extensively published, the technique is a standard tool in natural product chemistry for the unambiguous identification of new compounds. The high mass accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

The general workflow for the analysis of histrionicotoxin (B1235042) alkaloids using these methods is presented in the table below.

| Step | Technique | Purpose |

| 1. Sample Preparation | Solvent Extraction | To isolate the alkaloids from the frog skin or other biological matrices. |

| 2. Separation | Gas Chromatography (GC) | To separate the individual alkaloid components from the complex mixture. |

| 3. Ionization | Electron Ionization (EI) or Chemical Ionization (CI) | To generate charged molecules (ions) from the separated alkaloids. |

| 4. Mass Analysis | Mass Spectrometry (MS) or High-Resolution Mass Spectrometry (HRMS) | To determine the mass-to-charge ratio of the ions and their fragments, providing information on molecular weight and structure. |

| 5. Data Analysis | Spectral Interpretation and Database Comparison | To identify known alkaloids and characterize potentially new structures based on their mass spectra. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex organic molecules like this compound. While the initial structural determination of histrionicotoxins relied on X-ray crystallography, NMR spectroscopy is crucial for confirming the structure of synthetic analogs and for studying their conformation in solution.

The primary NMR techniques used in the structural elucidation of alkaloids include:

¹H NMR: Provides information about the number of different types of protons in a molecule and their chemical environment.

¹³C NMR: Provides information about the number of different types of carbon atoms in a molecule.

2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments reveal the connectivity between protons and carbons, allowing for the piecing together of the molecular structure.

In the total synthesis of histrionicotoxin alkaloids, NMR spectroscopy is used to verify the structure of key intermediates and the final product. For instance, the spectral data (¹H- and ¹³C-NMR) of synthetic intermediates are often compared with those of previously synthesized and characterized compounds to ensure their identity. nih.gov

Computational Biology and Molecular Modeling Studies

Computational approaches have become increasingly important in understanding the interaction of this compound with its biological targets, primarily the nicotinic acetylcholine (B1216132) receptor (nAChR). These methods provide insights into the binding modes, affinities, and the dynamic nature of the ligand-receptor complex at an atomic level.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can be used to model its interaction with the nAChR. These simulations provide a dynamic view of how the toxin binds to the receptor's ion channel and how this binding affects the receptor's conformation and function.

While specific MD simulation studies focused solely on this compound are not abundant in the literature, extensive simulations have been performed on the nAChR with other toxins. These studies have revealed common binding and dissociation pathways for various toxins, suggesting that diverse toxins may share a common binding mode. nih.govbiorxiv.orgbohrium.combiorxiv.org Such simulations can elucidate the key amino acid residues involved in the interaction and the conformational changes that lead to the blockade of the ion channel.

Docking Studies for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies are instrumental in predicting the binding affinity and the specific interactions between this compound and the nAChR. These studies can help to identify the key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex.

Docking studies of various ligands to the nAChR have been performed to understand their binding modes. For example, docking of acetylcholine and nicotine (B1678760) to the agonist binding site of the human nAChR has provided insights into their interactions. researchgate.net Similar approaches can be applied to this compound to predict its binding site within the ion channel of the nAChR and to estimate its binding free energy.

The following table outlines the typical steps involved in a molecular docking study of this compound with the nAChR.

| Step | Description |

| 1. Receptor Preparation | Obtaining or building a 3D structure of the target receptor (nAChR), often through homology modeling if a crystal structure is unavailable. |

| 2. Ligand Preparation | Generating a 3D structure of this compound and optimizing its geometry. |

| 3. Docking Simulation | Using a docking program to explore the possible binding poses of the ligand within the receptor's binding site. |

| 4. Scoring and Analysis | Ranking the predicted binding poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions. |

Homology Modeling of Ion Channel and Receptor Targets

A significant challenge in studying the interaction of ligands with membrane proteins like the nAChR is the limited availability of high-resolution experimental structures. Homology modeling is a computational technique used to generate a three-dimensional model of a protein based on its amino acid sequence and the known structure of a homologous protein (a template).

Due to the structural complexity and difficulty in crystallizing the nAChR, homology models are frequently used in computational studies. These models serve as the basis for docking studies and molecular dynamics simulations to investigate the binding of ligands like this compound. The accuracy of the homology model is critical for the reliability of the subsequent computational analyses.

Proteomic and Genetic Approaches to Novel Biological Target Identification

The identification of novel biological targets for natural products like this compound (H₁₂-HTX) is a critical step in understanding their full pharmacological potential beyond their well-characterized effects on the nicotinic acetylcholine receptor (nAChR). Modern advanced research methodologies, particularly in proteomics and genetics, offer powerful tools to uncover new protein interaction partners and elucidate novel mechanisms of action.

Proteomic Strategies:

Proteomic approaches are instrumental in identifying direct binding partners of a small molecule within a complex biological sample. For H₁₂-HTX, several strategies could be employed:

Affinity Chromatography-Mass Spectrometry (AC-MS): This classic and effective method involves immobilizing a derivative of H₁₂-HTX onto a solid support, such as chromatography beads. This "bait" is then used to capture proteins from a cell or tissue lysate that bind to it. After washing away non-specific binders, the specifically bound proteins are eluted and identified using mass spectrometry. The development of an H₁₂-HTX analog with a suitable linker for immobilization would be a prerequisite for this approach.

Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that the binding of a small molecule can stabilize its protein target, making it less susceptible to proteolysis. In a DARTS experiment, cell lysates are treated with H₁₂-HTX and then subjected to limited proteolysis. The stabilized proteins are then identified by mass spectrometry, comparing the protein degradation patterns between treated and untreated samples. A key advantage of DARTS is that it does not require modification of the natural product.

Thermal Proteome Profiling (TPP): TPP is based on the observation that protein-ligand binding can alter the thermal stability of the protein. In this method, intact cells or cell lysates are treated with H₁₂-HTX and then heated across a range of temperatures. The aggregated proteins are separated from the soluble ones, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. Proteins that bind to H₁₂-HTX will typically show an increased melting temperature.

These proteomic methods can provide a global and unbiased view of the potential protein targets of H₁₂-HTX within the proteome.

Genetic Screening Approaches:

Genetic screens, particularly in model organisms like Saccharomyces cerevisiae (yeast), can provide valuable insights into the cellular pathways affected by a small molecule and can help to identify its molecular targets.

Yeast-Based Genetic Screens: Yeast is a powerful tool for identifying drug targets due to its genetic tractability. A common approach is the haploinsufficiency profiling screen, where a collection of yeast strains, each with a deletion of one copy of a specific gene, is exposed to the compound of interest. Strains that show increased sensitivity to H₁₂-HTX would suggest that the deleted gene product is either the direct target of the compound or part of a pathway that is essential for overcoming the effects of the compound. Conversely, overexpression screens can identify genes that, when expressed at high levels, confer resistance to the compound, potentially by titrating it away from its primary target.

CRISPR-Based Screens in Mammalian Cells: With the advent of CRISPR-Cas9 technology, genome-wide loss-of-function screens can now be readily performed in mammalian cell lines. Similar to yeast screens, these experiments can identify genes whose knockout leads to either increased sensitivity or resistance to H₁₂-HTX, thereby pointing to potential targets or cellular pathways affected by the compound.

The data generated from these proteomic and genetic screens would require careful validation through subsequent biochemical and biophysical assays to confirm direct binding and functional modulation of the identified putative targets by this compound.

Future Research Avenues in this compound Chemical Biology and Synthetic Applications

The unique chemical architecture and biological activity of this compound continue to inspire new avenues of research in chemical biology and synthetic chemistry. Future efforts are likely to focus on leveraging the H₁₂-HTX scaffold to develop novel molecular probes and to explore its potential in new therapeutic areas.

Chemical Biology:

Development of Photoaffinity Probes: To definitively identify the binding sites of H₁₂-HTX on its known and potentially novel targets, the synthesis of photoaffinity probes would be a significant advancement. These probes would incorporate a photoreactive group and a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) into the H₁₂-HTX structure. Upon binding to their target, the photoreactive group can be activated by UV light to form a covalent bond, allowing for the subsequent isolation and identification of the labeled protein or peptide fragment.

Fluorescently Labeled Analogs: The creation of fluorescently labeled H₁₂-HTX derivatives would enable real-time visualization of the compound's distribution and localization within living cells. These tools would be invaluable for studying the dynamics of receptor binding and for identifying potential off-target interactions in a cellular context.

Computational Modeling and Simulation: Advanced computational modeling and molecular dynamics simulations can provide deeper insights into the binding modes of H₁₂-HTX with its target proteins at an atomic level. nih.govnih.govfrontiersin.org These in silico studies can guide the rational design of new H₁₂-HTX analogs with improved affinity, selectivity, or altered pharmacological properties. By predicting how structural modifications to the H₁₂-HTX scaffold might affect its interactions with target proteins, computational approaches can help to prioritize synthetic efforts.

Synthetic Applications:

Library of Analogs for Structure-Activity Relationship (SAR) Studies: While a number of H₁₂-HTX analogs have been synthesized, a more systematic exploration of its chemical space is warranted. The development of efficient and modular synthetic routes would facilitate the creation of a diverse library of analogs. This library could be used to probe the SAR at known targets like the nAChR and to screen for activity at other ion channels and novel targets identified through proteomic and genetic screens.

Exploration of Novel Therapeutic Applications: The known ion channel modulating activities of histrionicotoxins suggest that H₁₂-HTX and its derivatives could be explored for therapeutic potential in a range of channelopathies and neurological disorders beyond those directly related to the nAChR. For example, their effects on voltage-gated sodium and potassium channels could be investigated in the context of pain, epilepsy, or cardiac arrhythmias. The development of analogs with enhanced selectivity for specific ion channel subtypes would be a key objective in this area.

Bifunctional Molecules: A more ambitious future direction would be the use of the H₁₂-HTX scaffold as a starting point for the design of bifunctional molecules. For instance, an H₁₂-HTX derivative could be linked to another pharmacophore to create a molecule that simultaneously modulates two different targets, potentially leading to synergistic therapeutic effects.

Q & A

Q. Table 1: Key Analytical Techniques for THHT Characterization

Q. Table 2: Common Pitfalls in THHT Research

| Pitfall | Mitigation Strategy |

|---|---|

| Inconsistent receptor assays | Standardize cell lines and buffer conditions |

| Poor solubility in vivo | Use co-solvents (e.g., DMSO/PEG 400) ≤1% v/v |

| Unreported enantiomeric purity | Chiral HPLC or circular dichroism validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.